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Pimasertib Efficacy Data Summary

. Hazard Ratio Statistical
. . . Dacarbazine N
Endpoint Pimasertib (DTIC) (HR) or Odds Significance (p-
Ratio (OR) value)
Median Progression- 13 weeks 7 weeks HR: 0.59 (95% CI:  p =0.0022
Free Survival (PFS) [1] 0.42-0.83)
6-Month PFS Rate [1] 17% 9% - -
Median Overall 9 months 11 months HR: 0.89 (95% CI:  Not significant
Survival (OS) [1] 0.61-1.30)
Objective Response 27% 14% OR: 2.24 (95% CI:  p =0.0453
Rate (ORR) [1] 1.00-4.98)
Disease Control Rate 33% 16% OR:2.65(95% Cl: p=0.0106
(DCR) [1] 1.23-5.69)

Detailed Experimental Protocol
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The data in the table above comes from a phase II, multicenter, open-label, randomized trial
(NCT01693068) that provides the most direct head-to-head comparison of pimasertib against a standard

therapy [1].

¢ Patient Population: The study enrolled 194 patients with previously untreated, unresectable Stage
llic or IV NRAS-mutated cutaneous melanoma [1].
¢ Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either:
o Pimasertib: 60 mg orally, twice daily on a continuous schedule in 21-day cycles.
o Dacarbazine (DTIC): 1000 mg/mz intravenously on Day 1 of each 21-day cycle [1].
¢ Trial Design with Crossover: A key feature of this trial was the crossover design. Patients whose
disease progressed while receiving DTIC were permitted to crossover and receive pimasertib
treatment. This occurred in 64% of patients in the DTIC arm, which significantly confounds the
overall survival analysis [1].
e Primary and Secondary Endpoints:
o Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.
o Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Disease
Control Rate (DCR), quality of life, and safety [1].
e Assessment Method: Tumor response was evaluated according to RECIST 1.1 criteria (Response
Evaluation Criteria in Solid Tumors) [1].

Mechanism of Action and Pathway Context

Pimasertib is a selective, ATP-non-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein
kinase kinase) [2] [3]. These kinases are crucial components of the MAPK signaling pathway (RAS-RAF-
MEK-ERK), a frequently dysregulated pathway in cancer [4]. Inhibition of MEK1/2 by pimasertib blocks

the activation of downstream effector proteins, leading to reduced tumor cell proliferation and survival.

The diagram below illustrates the position of MEK within this pathway and the site of pimasertib's action.
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Interpretation and Context of the Data
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¢ Significant PFS Benefit: The doubling of median PFS and significant hazard ratio demonstrate
pimasertib's clear activity in controlling NRAS-mutated melanoma, a historically difficult-to-treat
cancer [1].

¢ Overall Survival (OS) Results: The lack of a significant OS benefit is very likely due to the high rate
of crossover from the DTIC arm to pimasertib. When a large number of patients in the control group
subsequently receive the investigational drug, it becomes difficult to detect a difference in OS, as the
control group's survival is improved by the effective therapy [1].

o Safety Profile: The safety profile of pimasertib was consistent with other MEK inhibitors. The most
common treatment-emergent adverse events were diarrhea (82%) and increased blood creatine
phosphokinase (68%). Serious adverse events were more frequent with pimasertib (57%) than with
dacarbazine (20%) [1].

Current Development Status

While earlier trials established its efficacy, pimasertib remains an investigational therapy and has not

received regulatory approval for commercial use. Its development continues in novel combinations:

e Combination with Tovorafenib: A current Phase 1b/2 trial (FIRELIGHT-1, NCT04985604) is
evaluating pimasertib in combination with tovorafenib, a pan-RAF inhibitor, in adolescents and
adults with recurrent or refractory solid tumors harboring MAPK pathway alterations [5]. This strategy
aims to leverage potential synergistic activity by targeting two different nodes in the same pathway.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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